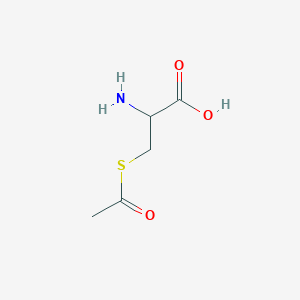
3-(Acetylthio)-2-aminopropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-アセチル-システインは、アミノ酸システインの誘導体であり、システインの硫黄原子にアセチル基が結合しています。この修飾により、化合物の安定性と生物学的利用能が向上し、さまざまな用途でより効果的になります。 S-アセチル-システインは、抗酸化特性で知られており、さまざまな医療および工業用途で使用されています .
2. 製法
合成経路および反応条件: S-アセチル-システインの合成は、通常、システインのアセチル化を伴います。一般的な方法の1つは、水酸化ナトリウムなどの塩基の存在下で、システインを無水酢酸と反応させることです。反応は、40〜60°Cの温度範囲で、20〜60分間行われます。 生成された生成物は、結晶化によって精製されます .
工業生産方法: 工業的な環境では、S-アセチル-システインの生産には、しばしば塩酸システインが原料として使用されます。塩酸システインは、最初に塩基で中和してシステインを得て、その後、無水酢酸を使用してアセチル化されます。 このプロセスには、pH調整、アシル化、結晶化などのステップが含まれ、最終生成物が得られます .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of S-Acetyl-Cysteine typically involves the acetylation of cysteine. One common method is to react cysteine with acetic anhydride in the presence of a base such as sodium hydroxide. The reaction is carried out at a temperature range of 40-60°C for 20-60 minutes. The resulting product is then purified through crystallization .
Industrial Production Methods: In industrial settings, the production of S-Acetyl-Cysteine often involves the use of cysteine hydrochloride as a starting material. The cysteine hydrochloride is first neutralized with a base to obtain cysteine, which is then acetylated using acetic anhydride. The process includes steps such as pH adjustment, acylation, and crystallization to obtain the final product .
化学反応の分析
反応の種類: S-アセチル-システインは、以下を含むさまざまな化学反応を起こします。
酸化: S-アセチル-システインのチオール基は、酸化されてジスルフィドを形成することができます。
還元: ジスルフィド結合は、チオール基に還元することができます。
一般的な試薬および条件:
酸化: 過酸化水素または他の酸化剤。
還元: ジチオスレイトールまたはトリス(2-カルボキシエチル)ホスフィンなどの還元剤。
主な生成物:
酸化: ジスルフィド。
還元: チオール基。
4. 科学研究への応用
S-アセチル-システインは、科学研究において幅広い用途があります。
化学: 他の化合物の合成における前駆体として、および還元剤として使用されます。
生物学: 細胞のレドックスバランスにおける役割と、グルタチオンの前駆体として研究されています。
医学: 慢性閉塞性肺疾患、アセトアミノフェン中毒、神経変性疾患などの病状の治療における可能性が調査されています。
科学的研究の応用
S-Acetyl-Cysteine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other compounds and as a reducing agent.
Biology: Studied for its role in cellular redox balance and as a precursor to glutathione.
Medicine: Investigated for its potential in treating conditions such as chronic obstructive pulmonary disease, acetaminophen overdose, and neurodegenerative diseases.
Industry: Used in the production of pharmaceuticals and as an additive in food and cosmetics
作用機序
S-アセチル-システインは、主にその抗酸化特性によって効果を発揮します。これは、システインの前駆体として作用し、システインは体内の主要な抗酸化物質であるグルタチオンの合成に不可欠です。S-アセチル-システインのチオール基は、直接フリーラジカルを捕捉し、酸化ストレスを軽減することができます。 さらに、炎症や細胞生存に関与するさまざまなシグナル伝達経路を調節することができます .
類似化合物:
N-アセチル-システイン: 構造は似ていますが、システインの窒素原子にアセチル基が結合しています。
L-システイン: システインの非アセチル化形態。
メチオニン: 抗酸化特性を持つ、別の硫黄含有アミノ酸
独自性: S-アセチル-システインは、他の形態のシステインと比較して、安定性と生物学的利用能が向上しているため、独自性があります。 硫黄原子でのアセチル化は、酸化に対するより良い保護を提供し、体内でより効率的に吸収および利用されることを可能にします .
類似化合物との比較
N-Acetyl-Cysteine: Similar in structure but with the acetyl group attached to the nitrogen atom of cysteine.
L-Cysteine: The non-acetylated form of cysteine.
Methionine: Another sulfur-containing amino acid with antioxidant properties
Uniqueness: S-Acetyl-Cysteine is unique due to its enhanced stability and bioavailability compared to other forms of cysteine. The acetylation at the sulfur atom provides better protection against oxidation and allows for more efficient absorption and utilization in the body .
生物活性
3-(Acetylthio)-2-aminopropanoic acid (CAS No. 3354085) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C5H9NO3S
- Molecular Weight : 175.19 g/mol
- IUPAC Name : this compound
- Structure : The compound features an acetylthio group attached to a 2-aminopropanoic acid backbone, which contributes to its reactivity and biological properties.
This compound exhibits various biological activities through several mechanisms:
- Antioxidant Activity : The presence of the thioacetyl group is believed to enhance the compound's ability to scavenge free radicals, which can protect cells from oxidative stress.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cell proliferation.
- Antimicrobial Properties : Some research indicates that this compound may possess antimicrobial activity, making it a candidate for further exploration in treating infections.
Antioxidant Activity
A study investigating the antioxidant properties of various thiol compounds found that this compound demonstrated significant radical scavenging activity. It was effective in reducing oxidative stress markers in vitro, suggesting potential applications in preventing oxidative damage-related diseases.
Antimicrobial Activity
Research conducted on the antimicrobial effects of this compound showed promising results against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicated that the compound could inhibit the growth of both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent.
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
| Pseudomonas aeruginosa | 1.5 |
Enzyme Inhibition Studies
In enzyme assays, this compound was tested for its ability to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. Results indicated a dose-dependent inhibition, suggesting its potential use in anti-inflammatory therapies.
Case Studies
- Case Study on Oxidative Stress : A clinical trial assessed the effects of this compound on patients with chronic inflammatory conditions. Results showed a reduction in biomarkers of oxidative stress and inflammation after supplementation with the compound over a period of six weeks.
- Case Study on Antimicrobial Efficacy : A laboratory study evaluated the efficacy of this compound against biofilms formed by Staphylococcus aureus. The results demonstrated that treatment with this compound significantly reduced biofilm formation compared to control groups.
特性
CAS番号 |
15312-11-5 |
|---|---|
分子式 |
C5H9NO3S |
分子量 |
163.20 g/mol |
IUPAC名 |
(2R)-3-acetylsulfanyl-2-aminopropanoic acid |
InChI |
InChI=1S/C5H9NO3S/c1-3(7)10-2-4(6)5(8)9/h4H,2,6H2,1H3,(H,8,9)/t4-/m0/s1 |
InChIキー |
XCIRMLHOFVDUDP-BYPYZUCNSA-N |
SMILES |
CC(=O)SCC(C(=O)O)N |
異性体SMILES |
CC(=O)SC[C@@H](C(=O)O)N |
正規SMILES |
CC(=O)SCC(C(=O)O)N |
製品の起源 |
United States |
Q1: What is the significance of 3-(Acetylthio)-2-aminopropanoic acid in the context of the research paper?
A1: The research paper focuses on synthesizing a novel tripeptide analog, bis[(L-cysteine-S-acetyl)-L-hemicystinyl(S2 S2)-D-valine], and its subsequent enzymatic conversion to a penicillin analog. this compound serves as a key structural component within this synthesized tripeptide. [] The researchers designed this specific tripeptide as an analog of the natural substrate for isopenicillin-N synthetase, the enzyme responsible for the final step in penicillin biosynthesis. By incorporating this compound, the researchers aimed to investigate the enzyme's substrate specificity and potentially generate novel penicillin derivatives with altered biological activity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















